4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one
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Overview
Description
4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a bromine atom and a pyridine ring attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoacetophenone and pyridine-4-carboxaldehyde.
Formation of Chalcone: The reaction of 4-bromoacetophenone with pyridine-4-carboxaldehyde in the presence of a base such as sodium hydroxide in ethanol yields a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyridazinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazinone ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 4-bromomethylpyridine and other pyridine-based molecules share structural similarities.
Pyridazinone Derivatives: Other pyridazinone compounds with different substituents on the ring system.
Uniqueness
4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one is unique due to the combination of the bromine atom and the pyridine ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-3-6-13-14(10(9)15)7-8-1-4-12-5-2-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLHOBZXGWQESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C(=O)C(=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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